Comparative Lipophilicity (LogP) of 2-(2-Bromo-4-chlorophenoxy)ethan-1-amine vs. Structural Analogs
The predicted partition coefficient (LogP) for 2-(2-bromo-4-chlorophenoxy)ethan-1-amine is 2.44, as reported in vendor computational chemistry data . This value is compared to the LogP of its positional isomer 2-(4-bromo-2-chlorophenoxy)ethan-1-amine (2.44), the mono-chloro analog 2-(4-chlorophenoxy)ethan-1-amine (3.18), and the dichloro analog 2-(2,4-dichlorophenoxy)ethan-1-amine (2.33) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.44 |
| Comparator Or Baseline | 2-(4-bromo-2-chlorophenoxy)ethan-1-amine: 2.44; 2-(4-chlorophenoxy)ethan-1-amine: 3.18; 2-(2,4-dichlorophenoxy)ethan-1-amine: 2.33 |
| Quantified Difference | Target vs. 4-chloro: -0.74; Target vs. 2,4-dichloro: +0.11 |
| Conditions | Predicted values from vendor computational chemistry datasets (XLogP3 or equivalent algorithm) |
Why This Matters
LogP directly influences membrane permeability, solubility, and pharmacokinetic behavior, making precise control over lipophilicity essential for structure-based drug design and lead optimization.
